Cas no 18657-57-3 (1,2-Bis(3-indenyl)ethane)

1,2-Bis(3-indenyl)ethane 化学的及び物理的性質
名前と識別子
-
- 1,2-Bis(3-indenyl)ethane
- 1,2-Di(3-indenyl)ethane
- 3-[2-(3H-inden-1-yl)ethyl]-1H-indene
- 3,3'-Ethylenebis(1H-indene)
- bis indenyl ethane
- CQAQBIQKEFJNRZ-UHFFFAOYSA
- 3,3'-(1,2-Ethanediyl)bis[1H-indene]
- 1,2-BIS(INDENYL)ETHANE
- 1,2-BIS(1-INDENYL)ETHANE
- 1,2-Bis(3-insenyl)ethane
- 1,2-BIS-(1H-INDEN-3-YL)-ETHANE
- 1,2-Bis(3-indenyl)ethane 98%
- 1,2-Bis(3-indenyl)ethane,98%
- 1,2-Di(3-indenyl)ethane, 98%
- 1,2-di(1H-inden-3-yl)ethane
- 1H-Indene, 3,3'-(1,2-ethanediyl)bis-
- 1?2-Bis(3-indenyl)ethane
- CQAQBIQKEFJNRZ-UHFFFAOYSA-
- LG9000
- 1H-Indene,3,3'-(1,2-ethanediyl)bis-
- BC290532
- I1
- A907525
- InChI=1/C20H18/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18/h1-8,11-12H,9-10,13-14H2
- LS-14758
- AC-33615
- D88919
- DTXSID90885060
- 18657-57-3
- J-400088
- AKOS015898024
- B2281
- 3,3-Ethylenebis(1H-Indene)
- 1,2-Bis(3-indenyl)ethane, 98%
- MFCD00191814
- CQAQBIQKEFJNRZ-UHFFFAOYSA-N
- 1-[2-(3H-INDEN-1-YL)ETHYL]-3H-INDENE
-
- MDL: MFCD06797432
- インチ: 1S/C20H18/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18/h1-8,11-12H,9-10,13-14H2
- InChIKey: CQAQBIQKEFJNRZ-UHFFFAOYSA-N
- ほほえんだ: C([H])([H])(C1=C([H])C([H])([H])C2=C([H])C([H])=C([H])C([H])=C12)C([H])([H])C1=C([H])C([H])([H])C2=C([H])C([H])=C([H])C([H])=C12
計算された属性
- せいみつぶんしりょう: 258.14100
- どういたいしつりょう: 258.141
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 374
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 4.8
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.107±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 121.0 to 126.0 deg-C
- ふってん: 416.1 °C at 760 mmHg
- フラッシュポイント: 228 °C
- 屈折率: 1.633
- ようかいど: Insuluble (3.6E-5 g/L) (25 ºC),
- PSA: 0.00000
- LogP: 5.04600
- ようかいせい: 自信がない
1,2-Bis(3-indenyl)ethane セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:(BD53023)
- TSCA:Yes
1,2-Bis(3-indenyl)ethane 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
1,2-Bis(3-indenyl)ethane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152445-25g |
1,2-Bis(3-indenyl)ethane |
18657-57-3 | >98.0%(HPLC) | 25g |
¥1299.90 | 2023-09-04 | |
TRC | B016118-2.5g |
1,2-Bis(3-indenyl)ethane |
18657-57-3 | 2.5g |
$ 325.00 | 2022-06-07 | ||
Chemenu | CM271205-25g |
1,2-Di(1H-inden-3-yl)ethane |
18657-57-3 | 95+% | 25g |
$*** | 2023-03-31 | |
Cooke Chemical | BD0025556-1g |
1,2-Di(1H-inden-3-yl)ethane |
18657-57-3 | 98% | 1g |
RMB 65.60 | 2025-02-21 | |
Chemenu | CM271205-25g |
1,2-Di(1H-inden-3-yl)ethane |
18657-57-3 | 95+% | 25g |
$378 | 2021-06-16 | |
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80789-5mg |
1,2-Bis(3-indenyl)ethane |
18657-57-3 | 98.0% | 5mg |
¥100 | 2021-05-07 | |
TRC | B016118-5g |
1,2-Bis(3-indenyl)ethane |
18657-57-3 | 5g |
$ 705.00 | 2022-06-07 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2281-5G |
1,2-Bis(3-indenyl)ethane |
18657-57-3 | >98.0%(HPLC) | 5g |
¥610.00 | 2023-06-14 | |
abcr | AB205767-1 g |
1,2-Di(3-indenyl)ethane, 98%; . |
18657-57-3 | 98% | 1g |
€51.40 | 2023-06-23 | |
abcr | AB205767-1g |
1,2-Di(3-indenyl)ethane, 98%; . |
18657-57-3 | 98% | 1g |
€51.40 | 2025-02-21 |
1,2-Bis(3-indenyl)ethane 関連文献
-
Christophe Werlé,Dylan M. Anstine,Lydia Karmazin,Corinne Bailly,Louis Ricard,Jean-Pierre Djukic Dalton Trans. 2016 45 607
-
Ran Tao,Tomokazu Umeyama,Tomohiro Higashino,Tomoyuki Koganezawa,Hiroshi Imahori Chem. Commun. 2015 51 8233
-
Tomokazu Umeyama,Shogo Takahara,Sho Shibata,Kensho Igarashi,Tomohiro Higashino,Kenji Mishima,Koichi Yamashita,Hiroshi Imahori RSC Adv. 2018 8 18316
1,2-Bis(3-indenyl)ethaneに関する追加情報
Introduction to 1,2-Bis(3-indenyl)ethane (CAS No. 18657-57-3) and Its Emerging Applications in Chemical Biology
1,2-Bis(3-indenyl)ethane, identified by the Chemical Abstracts Service Number (CAS No.) 18657-57-3, is a sophisticated organic compound that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This bidentate ligand, characterized by its dual indene moieties linked through an ethane bridge, exhibits unique structural and electronic properties that make it a valuable tool in the development of novel molecular architectures. The compound’s ability to coordinate with various metal ions and its potential to form stable complexes has positioned it as a candidate for diverse applications, including catalysis, materials science, and biomedical research.
The molecular structure of 1,2-bis(3-indenyl)ethane consists of two indene units connected via a methylene group. Indene, a bicyclic aromatic hydrocarbon comprising a benzene ring fused to a five-membered cyclohexadiene ring, is known for its stability and reactivity. The presence of two indene groups in this compound enhances its chelating capacity, allowing for the formation of stable complexes with transition metals such as palladium, platinum, and gold. These metal complexes have been explored in various fields, including organic synthesis and medicinal chemistry.
In recent years, the interest in 1,2-bis(3-indenyl)ethane has surged due to its potential applications in pharmaceutical development. The compound’s ability to form stable metal complexes has been leveraged in the design of catalysts for cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. For instance, palladium complexes derived from 1,2-bis(3-indenyl)ethane have been reported to facilitate Suzuki-Miyaura and Heck coupling reactions with high efficiency. These reactions are widely used in the pharmaceutical industry for the construction of biaryl compounds, which are prevalent in many drug molecules.
Moreover, the unique electronic properties of 1,2-bis(3-indenyl)ethane make it an attractive candidate for materials science applications. Metal complexes based on this ligand have been investigated for their photophysical properties, including fluorescence and phosphorescence. Such properties are highly desirable in the development of organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. The ability of these complexes to emit light with high quantum yields and long lifetimes has opened up new possibilities for advanced material design.
Recent advancements in computational chemistry have further elucidated the structural and functional characteristics of 1,2-bis(3-indenyl)ethane complexes. Molecular modeling studies have revealed that the ligand can adopt multiple coordination modes depending on the nature of the metal center and reaction conditions. These insights have enabled researchers to fine-tune the properties of metal complexes for specific applications. For example, computational studies have identified optimal ligand arrangements that enhance catalytic activity or improve light-emitting properties.
The biomedical applications of 1,2-bis(3-indenyl)ethane are also gaining traction. Metal complexes derived from this ligand have been explored as potential therapeutic agents due to their ability to interact with biological targets such as enzymes and DNA. For instance, platinum complexes analogous to those formed with 1,2-bis(3-indenyl)ethane have shown promise in cancer therapy by inhibiting DNA replication in tumor cells. While these applications are still under investigation, they highlight the compound’s potential as a building block for next-generation drugs.
The synthesis of 1,2-bis(3-indenyl)ethane itself is a challenging yet rewarding endeavor. Traditional synthetic routes often involve multi-step processes that require careful control of reaction conditions to achieve high yields and purity. However, recent advances in synthetic methodologies have simplified the process considerably. For example, palladium-catalyzed cross-coupling reactions have enabled more efficient construction of the indene units. These improvements have made it feasible to produce larger quantities of the compound for research purposes.
In conclusion,1,2-bis(3-indenyl)ethane (CAS No. 18657-57-3) represents a fascinating compound with broad applications across multiple disciplines. Its unique structural features and functional versatility make it a valuable asset in chemical biology and pharmaceutical research. As our understanding of its properties continues to grow,1,2-bis(3-indenyl)ethane is poised to play an increasingly important role in the development of innovative materials and therapeutics.
18657-57-3 (1,2-Bis(3-indenyl)ethane) 関連製品
- 17057-95-3(2,3,4,9-Tetrahydro-1H-fluorene)
- 2177-47-1(2-Methyl-1H-indene)
- 4505-48-0(2-Phenyl-1H-indene)
- 17059-50-6(2-Ethyl-1H-indene)
- 2679802-38-9(rac-methyl (1R,3S)-1-{(benzyloxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate)
- 2113049-57-1(1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile)
- 1424150-38-8(Sulfo-Cyanine3 NHS ester)
- 708225-07-4(ethyl (1,3-dioxaindan-5-yl)carbamoylformate)
- 1806422-18-3(2-Iodo-6-(trifluoromethyl)-4-(trifluoromethylthio)pyridine)
- 1805475-32-4(Methyl 4-(bromomethyl)-3-cyano-5-(difluoromethyl)pyridine-2-carboxylate)
